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Compound of Interest

Compound Name: 1,8-Dinitrobenzo(e)pyrene

Cat. No.: B053518 Get Quote

Disclaimer: Scientific literature specifically detailing the toxicological profile of 1,8-
Dinitrobenzo(e)pyrene is limited. This guide provides a comprehensive overview based on

available information for closely related dinitro-polycyclic aromatic hydrocarbons (PAHs),

particularly other dinitrobenzo[e]pyrene isomers and dinitropyrenes. The toxicological

characteristics described herein are inferred based on structure-activity relationships within this

class of compounds.

Executive Summary
1,8-Dinitrobenzo(e)pyrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). While direct

studies on this specific isomer are scarce, the broader class of dinitro-PAHs is recognized for

potent mutagenic and genotoxic activity. Metabolic activation, primarily through nitroreduction,

is a critical step in their mechanism of toxicity, leading to the formation of DNA adducts that can

initiate carcinogenesis. This document summarizes the anticipated toxicological properties of

1,8-Dinitrobenzo(e)pyrene, drawing parallels from well-studied analogues. It details common

experimental protocols for assessing toxicity and presents representative data and metabolic

pathways.

Physicochemical Properties (Inferred)
A summary of the inferred physicochemical properties of 1,8-Dinitrobenzo(e)pyrene is

presented below. These are based on the properties of the parent compound, benzo[e]pyrene,
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and the addition of two nitro groups.

Property Value Reference

Molecular Formula C20H10N2O4 N/A

Molecular Weight 342.31 g/mol [1]

Appearance
Expected to be a yellow

crystalline solid
[2]

Solubility

Expected to be poorly soluble

in water, soluble in organic

solvents

[2]

Toxicokinetics (Inferred)
Absorption: Based on related PAHs, 1,8-Dinitrobenzo(e)pyrene is likely to be absorbed

through inhalation, dermal contact, and ingestion.

Distribution: Following absorption, it is expected to distribute to various tissues, with potential

for accumulation in adipose tissue due to its lipophilic nature.

Metabolism: The primary route of metabolic activation is anticipated to be the reduction of the

nitro groups to form reactive N-hydroxy arylamine intermediates. This process can be catalyzed

by cytosolic and microsomal nitroreductases. These intermediates can be further activated by

O-acetylation to form highly reactive N-acetoxy arylamines that readily bind to DNA.[3]

Excretion: Metabolites are expected to be excreted in urine and feces after conjugation to

facilitate elimination.

Toxicological Endpoints
Genotoxicity and Mutagenicity
Dinitro-PAHs are potent mutagens, often exhibiting high activity in the Ames test (bacterial

reverse mutation assay), particularly in strains like TA98, which is sensitive to frameshift

mutagens. The mutagenicity is often direct-acting, not requiring an external metabolic activation

system (S9 mix), indicating that bacterial nitroreductases can activate the compound.
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Table 1: Representative Mutagenicity Data for Dinitro-PAHs in Salmonella typhimurium

Compound Strain
Metabolic
Activation

Mutagenic
Potency
(revertants/nm
ol)

Reference

3,6-

Dinitrobenzo[e]p

yrene

TA98 -S9 285,000 [1]

3,6-

Dinitrobenzo[e]p

yrene

YG1024 -S9 955,000 [1]

1,6-Dinitropyrene TA98 -S9 High [1]

1,8-Dinitropyrene TA98 -S9 High [1]

In mammalian cells, dinitro-PAHs have been shown to induce a range of genotoxic effects,

including gene mutations, sister chromatid exchanges, and micronuclei formation.[4]

Table 2: Representative Genotoxicity Data for 3,6-Dinitrobenzo[e]pyrene in Mammalian Cells
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Cell Line Endpoint Concentration Result Reference

HepG2
HPRT Gene

Mutation
1.0 µg/mL

3.7-fold increase

over

spontaneous

[4]

HepG2 (NAT2-

expressing)

HPRT Gene

Mutation
1.0 µg/mL

10.6-fold

increase over

spontaneous

[4]

HepG2
Sister Chromatid

Exchange
1.0 µg/mL

~3-fold increase

over control
[4]

HepG2
Micronuclei

Formation
1.0 µg/mL

2.5-fold increase

over control
[4]

CHL/IU
Micronuclei

Formation
1.0 µg/mL

6.3-fold increase

over control
[4]

Carcinogenicity
While no specific carcinogenicity studies on 1,8-Dinitrobenzo(e)pyrene were found,

dinitropyrenes are known to be tumorigenic in laboratory animals.[3] The potent genotoxicity of

dinitro-PAHs strongly suggests a carcinogenic potential for 1,8-Dinitrobenzo(e)pyrene.

Mechanism of Action
The primary mechanism of toxicity for dinitro-PAHs involves metabolic activation to electrophilic

intermediates that form covalent adducts with DNA.

Metabolic Activation Pathway
The metabolic activation of dinitro-PAHs is a multi-step process. The following diagram

illustrates the generally accepted pathway leading to DNA adduct formation.

Caption: Metabolic activation pathway of dinitro-PAHs.

This pathway highlights the critical role of nitroreductases and N-acetyltransferases in

converting the parent compound into a highly reactive species capable of damaging DNA.
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Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the toxicological

assessment of nitro-PAHs.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce

reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

Strains: Commonly used strains for nitro-PAHs include TA98 (for frameshift mutations) and

TA100 (for base-pair substitutions). Nitroreductase-overproducing strains (e.g., YG1024) can

also be used to enhance sensitivity.

Metabolic Activation: The test is typically performed with and without an exogenous

metabolic activation system (S9 fraction from induced rat liver) to distinguish between direct-

acting and indirect-acting mutagens.

Procedure (Plate Incorporation Method):

A mixture of the tester strain, the test compound at various concentrations, and (if

required) the S9 mix is prepared in molten top agar.

This mixture is poured onto minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

The number of revertant colonies (his+) is counted.

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent

increase in the number of revertant colonies, typically at least a two-fold increase over the

solvent control.

In Vitro Mammalian Cell Micronucleus Test
Objective: To detect the ability of a substance to cause chromosomal damage.
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Methodology:

Cell Lines: Human or rodent cell lines such as HepG2, CHL/IU, or TK6 are commonly used.

Treatment: Cells are exposed to the test compound at various concentrations for a defined

period (e.g., 3-6 hours for a short treatment or 24 hours for a continuous treatment), with and

without S9 activation.

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated

cells. This allows for the specific analysis of micronuclei in cells that have completed one

nuclear division.

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and

stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic

analysis.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated

cells indicates clastogenic or aneugenic activity.

32P-Postlabeling Assay for DNA Adducts
Objective: To detect and quantify bulky DNA adducts formed by covalent binding of

carcinogens to DNA.

Methodology:

DNA Isolation: DNA is isolated from tissues or cells exposed to the test compound.

DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides.

Adduct Enrichment: Adducts are enriched, for example, by nuclease P1 digestion, which

removes normal nucleotides.

Labeling: The adducted nucleotides are radiolabeled at the 5'-position with 32P using T4

polynucleotide kinase and [γ-32P]ATP.
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Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer

chromatography (TLC).

Detection and Quantification: The adduct spots on the TLC plates are detected by

autoradiography and quantified by scintillation counting or phosphorimaging. The level of

adducts is expressed as relative adduct labeling (RAL), which is the ratio of adducted

nucleotides to total nucleotides.

Caption: Workflow for the 32P-Postlabeling Assay.

Conclusion
While direct toxicological data for 1,8-Dinitrobenzo(e)pyrene are not readily available, the

existing evidence from closely related dinitro-PAHs strongly suggests that it is a potent

genotoxic and mutagenic compound. Its toxicity is likely driven by the metabolic activation of its

nitro groups to reactive intermediates that form DNA adducts. The experimental protocols

detailed in this guide provide a framework for the comprehensive toxicological evaluation of this

and other nitro-PAHs. Further research is warranted to fully characterize the specific

toxicological profile of 1,8-Dinitrobenzo(e)pyrene and to accurately assess its risk to human

health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile of 1,8-Dinitrobenzo(e)pyrene: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053518#toxicological-profile-of-1-8-dinitrobenzo-e-
pyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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